3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 952969-25-4
VCID: VC6874297
InChI: InChI=1S/C20H20N2O5/c1-24-16-6-4-13(5-7-16)19-10-15(22-27-19)12-21-20(23)14-8-17(25-2)11-18(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,23)
SMILES: COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C20H20N2O5
Molecular Weight: 368.389

3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

CAS No.: 952969-25-4

Cat. No.: VC6874297

Molecular Formula: C20H20N2O5

Molecular Weight: 368.389

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide - 952969-25-4

Specification

CAS No. 952969-25-4
Molecular Formula C20H20N2O5
Molecular Weight 368.389
IUPAC Name 3,5-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C20H20N2O5/c1-24-16-6-4-13(5-7-16)19-10-15(22-27-19)12-21-20(23)14-8-17(25-2)11-18(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Standard InChI Key SIKLIQJRAJNBGF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC

Introduction

3,5-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with multiple substituents. It includes a central benzene ring with methoxy groups at the 3 and 5 positions, enhancing its lipophilicity and potential biological activity. Additionally, it contains an isoxazole moiety linked through a methylene bridge, which contributes to its pharmacological properties. This compound is of interest in various scientific fields due to its unique structural features and potential applications.

Synthesis and Chemical Reactivity

The synthesis of 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and its attachment to the benzamide core. The compound's chemical reactivity includes potential for electrophilic aromatic substitutions due to the methoxy groups, which can direct electrophiles to ortho or para positions on the aromatic rings. The amide bond may undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carboxylic acid. Additionally, the isoxazole nitrogen can act as a nucleophile in various synthetic transformations.

Biological Activity and Potential Applications

Compounds with similar structures to 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide have been studied for their potential biological activities, including anticancer properties and interactions with enzymes or receptors. While specific data on the mechanism of action for this compound is limited, further pharmacological studies are needed to elucidate its precise biological effects. The unique combination of functional groups in this compound may confer distinct properties that enhance its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-MethoxybenzamideSimple benzamide with one methoxy groupModerate anti-inflammatory
5-(4-Methoxyphenyl)isoxazoleIsoxazole with phenyl substitutionAnticancer properties
N-(2-Hydroxyethyl)-p-toluidineAmine derivative with hydroxyethyl groupNeuroprotective effects
3,5-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamideBenzamide with isoxazole and methoxy groupsPotential therapeutic applications

This comparison highlights the unique structural features and potential biological activities of 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide compared to other compounds with similar structures .

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